molecular formula C9H15N3O2 B3391231 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 15029-35-3

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No. B3391231
CAS RN: 15029-35-3
M. Wt: 197.23 g/mol
InChI Key: AODPMINRVKXUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile” is also known as HEPPS . It is a buffering agent used in biology and biochemistry . The pKa of HEPPS is 8.00 . It is one of Good’s buffers . Research on mice with Alzheimer’s disease-like amyloid-beta plaques has shown that HEPPS can cause the plaques to break up, reversing some of the symptoms in the mice .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile”, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile” is complex. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a hydroxyethyl group attached to one of the nitrogen atoms .


Chemical Reactions Analysis

HEPPS has been shown to have a significant effect on the aggregation of amyloid-beta plaques, a key feature of Alzheimer’s disease . It appears to cause these plaques to break up, potentially reversing some of the symptoms of the disease .


Physical And Chemical Properties Analysis

HEPPS is a white crystalline powder . It has a molar mass of 238.3012 g/mol . It is soluble in water, with a solubility of 40 g/100 ml at 20°C . Its pKa values are 3 and 7.5 .

Scientific Research Applications

Buffering Agent in Biological Research

One of the most common uses of piperazine derivatives is as buffering agents in biological research . For example, a compound known as HEPPS (3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid) is used as a buffering agent in biology and biochemistry .

Alzheimer’s Disease Research

Research on mice with Alzheimer’s disease-like amyloid-beta plaques has shown that HEPPS can cause the plaques to break up, reversing some of the symptoms in the mice . HEPPS was reported to dissociate amyloid-beta oligomers in patients’ plasma samples enabling blood diagnosis of Alzheimer’s disease .

Tissue Culture

Piperazine derivatives are used in tissue culture applications . They help maintain the pH of the culture medium, which is crucial for cell growth and survival .

Phosphorylation and Photophosphorylation

These processes are fundamental to many biological functions, including energy transfer and signal transduction . Piperazine derivatives are used in these studies due to their buffering capabilities .

Electroporation Studies

Piperazine derivatives are used as buffers in electroporation studies . Electroporation is a technique used in molecular biology to increase the permeability of cell membranes .

Protein Synthesis

Piperazine derivatives are used in protein synthesis studies . They can prevent the binding of proteins to non-receptor materials, which is important in many biochemical experiments .

Gel Electrophoresis

Piperazine derivatives are used as running buffers in gel electrophoresis . This technique is used to separate proteins or nucleic acids based on their size and charge .

Biochemical Assays

Piperazine derivatives are used in various biochemical assays, such as the Bradford or bicinchoninic acid (BCA) assays . These assays are used to measure the concentration of proteins in a sample .

Safety and Hazards

HEPPS is considered to be an eye irritant . It is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

Future Directions

The potential of “3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile” in the treatment of Alzheimer’s disease is a promising area of future research . Further studies are needed to fully understand its mechanism of action and to assess its safety and efficacy in humans .

properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c10-2-1-9(14)12-5-3-11(4-6-12)7-8-13/h13H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODPMINRVKXUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223133
Record name 4-(2-Hydroxyethyl)-β-oxo-1-piperazinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile

CAS RN

15029-35-3
Record name 4-(2-Hydroxyethyl)-β-oxo-1-piperazinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15029-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Hydroxyethyl)-β-oxo-1-piperazinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile
Reactant of Route 6
Reactant of Route 6
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.